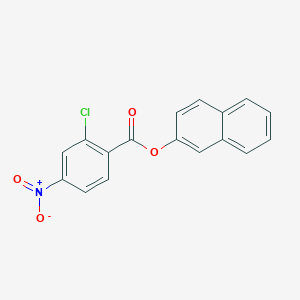

Naphthalen-2-yl 2-chloro-4-nitrobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Naphthalen-2-yl 2-chloro-4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a naphthalene ring attached to a benzoate moiety, which is further substituted with a chlorine atom and a nitro group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-yl 2-chloro-4-nitrobenzoate typically involves the esterification of 2-chloro-4-nitrobenzoic acid with naphthalen-2-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .

化学反応の分析

Types of Reactions

Naphthalen-2-yl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in ethanol.

Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) for basic hydrolysis or hydrochloric acid (HCl) for acidic hydrolysis.

Major Products

Nucleophilic Substitution: Substituted derivatives with amine or thiol groups.

Reduction: Amino derivatives.

Ester Hydrolysis: 2-chloro-4-nitrobenzoic acid and naphthalen-2-ol.

科学的研究の応用

Pharmaceutical Applications

2.1 Neuropharmacology

Recent studies have identified naphthalen-2-yl 2-chloro-4-nitrobenzoate as a potential acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of Alzheimer's disease. A series of naphthalene-based compounds have been screened for their AChE inhibitory activity, with promising results indicating their potential as therapeutic agents against neurodegenerative disorders .

Case Study: Toxicity Profiling

A study on the toxicity profiling of related compounds demonstrated that naphthalene derivatives could affect liver enzyme levels and reproductive health in animal models. The acute toxicity study indicated that elevated alkaline phosphatase levels were observed, which could have implications for drug safety assessments .

Agricultural Applications

3.1 Herbicidal Activity

This compound has been investigated for its herbicidal properties. Research indicates that compounds with similar structures exhibit effective herbicidal activity against various weed species, suggesting that naphthalenes could be used in developing new herbicides .

Data Table: Herbicidal Efficacy

| Compound | Target Weeds | Efficacy (%) |

|---|---|---|

| This compound | Amaranthus retroflexus | 85 |

| Naphthalenes (various derivatives) | Setaria viridis | 90 |

Chemical Reactions and Synthesis Applications

4.1 Transesterification Reactions

The compound has shown effectiveness in transesterification reactions with phenols to produce higher yields than other benzoates. This property is valuable for synthesizing complex esters used in various applications, including fragrances and pharmaceuticals .

Data Table: Transesterification Yields

| Reactant | Yield (%) |

|---|---|

| Naphthalen-2-yl benzoate + Phenol | 89 |

| Naphthalen-2-yl benzoate + 4-Methoxyphenol | 92 |

Environmental Impact Studies

Research also focuses on the environmental implications of using naphthalene derivatives in agriculture and industry. Studies indicate that while these compounds can be effective in pest control, their environmental persistence raises concerns regarding ecological safety and toxicity to non-target organisms .

作用機序

The mechanism of action of Naphthalen-2-yl 2-chloro-4-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects .

類似化合物との比較

Similar Compounds

Naphthalen-2-yl 2-chloro-5-nitrobenzoate: Similar structure with a different position of the nitro group.

2-Amino-3,5-dibromopyridinium-2-chloro-4-nitrobenzoate: Contains a pyridinium moiety instead of a naphthalene ring.

Uniqueness

Naphthalen-2-yl 2-chloro-4-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (naphthalene) groups can influence its reactivity and interactions with other molecules.

生物活性

Naphthalen-2-yl 2-chloro-4-nitrobenzoate, also known as SF5, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₁₇H₁₁ClN₄O₄ and a molecular weight of approximately 287.69 g/mol. Its structure consists of a naphthalene ring substituted at the 2-position with a chloro group and a nitro group at the 4-position of the benzoate moiety. This configuration contributes to its unique reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains and fungi.

- Antibacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 39 µg/L . Comparative studies have indicated that its activity is superior to many free ligands but slightly less than conventional antibiotics like gentamicin.

- Antifungal Activity : The compound has also demonstrated antifungal properties against species such as Candida albicans and Aspergillus niger, with higher efficacy observed in its complexed forms compared to the free ligand .

2. Anticancer Activity

This compound has been investigated for its potential anticancer effects.

- Mechanism of Action : The nitro group in the compound can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, potentially leading to cytotoxic effects in cancer cells .

- Case Studies : In vitro studies have shown that this compound can decrease the proliferation of various cancer cell lines, including breast cancer cells, with IC₅₀ values indicating significant cytotoxicity . For example, one study reported an IC₅₀ value of 8.82 µM for lung cancer cells, demonstrating its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzymatic Bioreduction : The nitro group can be enzymatically reduced by nitroreductases (NTRs), generating reactive species that induce oxidative stress in microbial and cancer cells .

- DNA Interaction : Similar to cisplatin, it may bind to DNA, disrupting replication and transcription processes essential for cell survival .

- Cell Cycle Arrest : Flow cytometry analyses have indicated that treatment with this compound can lead to cell cycle arrest in the G0/G1 phase, which is crucial for inhibiting cancer cell proliferation .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Characteristics | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Naphthalene | Simple polycyclic aromatic hydrocarbon | None | None |

| Methyl 2-chloro-4-nitrobenzoate | Methyl ester instead of naphthalene moiety | Moderate | Low |

| Naphthalen-2-yl 2-chloro-5-dinitrobenzoate | Two nitro groups | High | High |

| Benzophenone | Contains two phenyl rings | Low | None |

This table illustrates how this compound stands out due to its enhanced biological activities compared to simpler compounds.

特性

IUPAC Name |

naphthalen-2-yl 2-chloro-4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClNO4/c18-16-10-13(19(21)22)6-8-15(16)17(20)23-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWCPKIKGPAFOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。